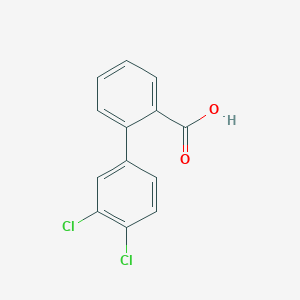

2-(3,4-Dichlorophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPONOIRLZMLAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588080 |

Source

|

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916849-01-9 |

Source

|

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(3,4-Dichlorophenyl)benzoic Acid from Phthalic Anhydride

Introduction: The Strategic Importance of 2-(3,4-Dichlorophenyl)benzoic Acid

In the landscape of pharmaceutical development and fine chemical synthesis, this compound stands out as a pivotal intermediate. Its deceptively simple structure, a benzoic acid scaffold appended with a 3,4-dichlorophenyl group, belies its significance as a precursor to a range of high-value molecules. Notably, this compound and its derivatives are instrumental in the synthesis of various bioactive agents, including hydrazone derivatives that have been investigated for their potent antimicrobial and anticonvulsant properties.[1] The strategic placement of the chlorine atoms and the carboxylic acid handle makes it a versatile building block for creating complex molecular architectures.

This technical guide provides an in-depth, experience-driven walkthrough of a robust and classical two-step synthesis of this compound, commencing with the readily available starting materials, phthalic anhydride and 1,2-dichlorobenzene. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and process development professionals who require a comprehensive understanding of this important synthetic transformation.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

-

Part I: Friedel-Crafts Acylation - The formation of the carbon-carbon bond between the two aromatic rings to create the keto-acid intermediate, 2-(3,4-dichlorobenzoyl)benzoic acid.

-

Part II: Carbonyl Reduction - The subsequent reduction of the ketone functionality to a methylene group, yielding the final target molecule.

Caption: Overall workflow for the synthesis of this compound.

Part I: The Friedel-Crafts Acylation of 1,2-Dichlorobenzene

The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful and well-established method for forming carbon-carbon bonds to an aromatic ring.[2] In this step, phthalic anhydride is reacted with 1,2-dichlorobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the intermediate, 2-(3,4-dichlorobenzoyl)benzoic acid.

Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of phthalic anhydride. This is followed by the cleavage of the C-O bond within the anhydride ring, facilitated by the strong electron-withdrawing nature of the complexed AlCl₃. This generates a highly electrophilic acylium ion. This species is the active electrophile in the reaction.

-

Electrophilic Attack and Regioselectivity: The electron-rich π-system of the 1,2-dichlorobenzene ring acts as a nucleophile, attacking the acylium ion. The two chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. However, due to steric hindrance at the positions ortho to the chlorine atoms, the acylation predominantly occurs at the position para to one of the chlorine atoms and meta to the other, leading to the desired 3,4-dichloro substitution pattern on the benzoyl group.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the dichlorinated ring. The AlCl₄⁻ generated in the first step acts as the base for this deprotonation, regenerating the AlCl₃ catalyst.

A significant advantage of Friedel-Crafts acylation over alkylation is the prevention of polysubstitution. The newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further acylation.

Caption: Mechanism of the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.

Detailed Experimental Protocol: Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid

This protocol is adapted from established procedures for the acylation of dichlorobenzenes with phthalic anhydride.[3]

Materials:

-

Phthalic Anhydride (e.g., 0.2 mol)

-

1,2-Dichlorobenzene (dried, e.g., 1.0 mol)

-

Anhydrous Aluminum Chloride (well-ground, e.g., 0.48 mol)

-

Ice

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethanol (or another suitable recrystallization solvent like benzene or toluene)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber (for HCl gas)

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Dropping funnel (optional)

-

Beaker for quenching

-

Büchner funnel and flask for filtration

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer and reflux condenser, add phthalic anhydride (0.2 mol) and an excess of dried 1,2-dichlorobenzene (1.0 mol), which also serves as the solvent.

-

Catalyst Addition: While stirring the mixture, carefully add well-ground anhydrous aluminum chloride (0.48 mol) in portions. The addition is exothermic, and the flask may need to be cooled in an ice-water bath to maintain control. Hydrogen chloride gas will be evolved and should be directed to a gas trap.

-

Reaction: After the addition of AlCl₃ is complete, heat the reaction mixture to 120°C using an oil bath or heating mantle. Maintain this temperature with vigorous stirring for approximately 3 hours. The reaction mixture will become a thick slurry.

-

Quenching and Hydrolysis: After 3 hours, cool the reaction mixture to room temperature and then further in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and hydrolyze the aluminum chloride complex. This is a highly exothermic process that will generate a large amount of HCl gas. Perform this step in a well-ventilated fume hood. After the initial vigorous reaction subsides, add a mixture of ice and concentrated hydrochloric acid to fully dissolve the aluminum salts.

-

Isolation of Crude Product: The product will precipitate as a solid. Isolate the crude 2-(3,4-dichlorobenzoyl)benzoic acid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts, followed by a wash with a small amount of cold ethanol to remove unreacted 1,2-dichlorobenzene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, benzene, or a toluene/heptane mixture to yield the final product as a crystalline solid.

Part II: Reduction of the Ketone to a Methylene Group

The second stage of the synthesis involves the reduction of the carbonyl group of the intermediate keto-acid to a methylene (-CH₂-) group. This transformation is crucial for obtaining the final product, this compound.

Choosing the Right Reduction Method: Wolff-Kishner vs. Clemmensen

Two classical named reactions are primarily employed for this type of reduction:

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4][5] It is highly effective for aryl-alkyl ketones. However, the strongly acidic conditions are a major drawback, as they can be incompatible with acid-sensitive functional groups.[4][5]

-

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (NH₂NH₂), followed by heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[6][7] The highly basic conditions make it complementary to the Clemmensen reduction, suitable for substrates that are sensitive to acid but stable in base.[8]

For the reduction of 2-(3,4-dichlorobenzoyl)benzoic acid, the Wolff-Kishner reduction is the more judicious choice. The presence of the carboxylic acid group makes the molecule susceptible to potential side reactions under the strongly acidic conditions of the Clemmensen reduction. In the basic medium of the Wolff-Kishner reaction, the carboxylic acid is simply deprotonated to its carboxylate salt, which is stable and does not interfere with the reduction of the ketone.

Mechanism of the Wolff-Kishner Reduction

-

Hydrazone Formation: The ketone carbonyl reacts with hydrazine to form a hydrazone intermediate.

-

Deprotonation and Tautomerization: The strong base (KOH) deprotonates the terminal nitrogen of the hydrazone. This is followed by tautomerization to form a diimide anion.

-

Elimination of Nitrogen Gas: The diimide anion collapses, releasing a molecule of highly stable nitrogen gas (N₂) and forming a carbanion.[9]

-

Protonation: The carbanion is then protonated by the solvent (e.g., diethylene glycol or water formed in the reaction) to yield the final methylene product.

Detailed Experimental Protocol: Wolff-Kishner Reduction of 2-(3,4-Dichlorobenzoyl)benzoic acid

This protocol is a generalized procedure based on the Huang-Minlon modification of the Wolff-Kishner reduction.[6]

Materials:

-

2-(3,4-Dichlorobenzoyl)benzoic acid (e.g., 0.1 mol)

-

Hydrazine hydrate (e.g., 0.2 mol, 100%)

-

Potassium hydroxide (pellets, e.g., 0.3 mol)

-

Diethylene glycol (solvent)

-

Dilute Hydrochloric Acid (for acidification)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Distillation head (optional, for removing water and excess hydrazine)

-

Heating mantle with temperature control

-

Magnetic stirrer or mechanical stirrer

Procedure:

-

Initial Setup: In a round-bottom flask, dissolve 2-(3,4-dichlorobenzoyl)benzoic acid (0.1 mol) and potassium hydroxide (0.3 mol) in diethylene glycol.

-

Hydrazine Addition: Add hydrazine hydrate (0.2 mol) to the mixture.

-

Hydrazone Formation: Attach a reflux condenser and heat the mixture to approximately 110-130°C for 1-2 hours to ensure the complete formation of the hydrazone. Water and some excess hydrazine may be removed by distillation at this stage if a distillation head is used.

-

Reduction: Increase the temperature of the reaction mixture to 190-200°C. The evolution of nitrogen gas will be observed. Maintain this temperature for 3-5 hours until the gas evolution ceases, indicating the completion of the reduction.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a beaker of cold water.

-

Acidification and Precipitation: Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic. The final product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Expected Yield |

| 2-(3,4-Dichlorobenzoyl)benzoic acid | C₁₄H₈Cl₂O₃ | 295.12 | 52187-03-8 | Crystalline Solid | 70-85% |

| This compound | C₁₃H₈Cl₂O₂ | 281.11 | N/A | Crystalline Solid | 80-95% |

Yields are estimates and will vary based on reaction scale and optimization.

Conclusion and Future Perspectives

The two-step synthesis of this compound via Friedel-Crafts acylation followed by Wolff-Kishner reduction is a reliable and well-understood pathway. The choice of reagents and reaction conditions is dictated by the principles of electrophilic aromatic substitution and the chemoselectivity of reduction methods. While this classical approach is robust, future work could explore greener alternatives, such as using solid acid catalysts for the Friedel-Crafts reaction to simplify catalyst removal and recycling, or investigating catalytic transfer hydrogenation methods for the reduction step to avoid the use of stoichiometric and hazardous reagents like hydrazine. This guide provides a solid foundation for the successful laboratory-scale synthesis of this valuable intermediate, opening the door for its application in further research and development.

References

- Singh, P., & Singh, R. K. (2019). SYNTHESIS OF 2-(3,4-DICHLORO-BENZOYL)-BENZOIC ACID HYDRAZIDE DERIVATIVES AND ASSESSMENT OF ANTIMICROBIAL EFFICACY AGAINST E. COLI AND B. SUBTILIS. World Journal of Pharmaceutical Research, 8(13), 1136-1145.

-

Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

- PowerPoint Presentation. (n.d.). CLEMMENSEN REDUCTION. Retrieved from a university chemistry lecture slide set.

-

PubChem. (n.d.). 2-(3,4-Dichlorobenzoyl)benzoic acid. Retrieved from [Link]

-

PrepChem. (2017). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid. Retrieved from [Link]

-

NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Wolff–Kishner reduction. Retrieved from [Link]

-

Wikipedia. (2023, November 11). Clemmensen reduction. Retrieved from [Link]

-

Juniper Publishers. (2018). The Clemmensen Reduction. Retrieved from [Link]

-

ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. Retrieved from [Link]

- L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from a college chemistry department webpage.

-

Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40595-40624. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3,4-Dichlorobenzoyl)benzoic Acid

Introduction: Defining the Molecule and Our Analytical Strategy

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of robust research and development. This guide focuses on the comprehensive spectroscopic characterization of 2-(3,4-Dichlorobenzoyl)benzoic acid, a key chemical entity. It is important to clarify the nomenclature at the outset: this molecule features a benzoyl moiety, meaning a carbonyl group bridges the 3,4-dichlorophenyl ring and the benzoic acid ring at the 2-position. This structure is frequently synthesized from phthalic anhydride and dichlorobenzene.[1][2] Its proper identification is critical as it often serves as a precursor in the synthesis of more complex molecules, including potential antimicrobial agents.[1][2]

This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow for the structural elucidation of 2-(3,4-Dichlorobenzoyl)benzoic acid. We will proceed as an analytical chemist would in a real-world scenario: beginning with the most powerful techniques for mapping the carbon-hydrogen framework (NMR), moving to the rapid confirmation of functional groups (IR), confirming the overall mass and elemental composition (MS), and finally, examining the electronic properties of the conjugated system (UV-Vis). Each section will not only detail the protocol but also explain the expert reasoning behind the experimental choices and the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the linchpin of organic structure determination, providing unparalleled insight into the molecular skeleton. For 2-(3,4-Dichlorobenzoyl)benzoic acid, both ¹H (proton) and ¹³C NMR are indispensable for mapping the distinct chemical environments of the hydrogen and carbon atoms, respectively.

Expertise & Rationale

The choice to begin with NMR is deliberate. It provides the most detailed structural information, revealing the number of unique protons and carbons, their connectivity (via coupling in ¹H NMR), and their electronic environment. The selection of a deuterated solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice over chloroform (CDCl₃) for carboxylic acids. The acidic proton of the carboxyl group is highly labile and its signal can be broad or even exchange with trace amounts of water in the solvent. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, typically resulting in a more clearly observable, albeit broad, singlet for the -COOH proton at a downfield chemical shift.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of high-purity 2-(3,4-Dichlorobenzoyl)benzoic acid in approximately 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for resolving complex splitting patterns in the aromatic region.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a single sharp peak for each unique carbon environment.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

A longer acquisition time is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Predicted NMR Data and Interpretation

The asymmetric nature of the molecule leads to distinct signals for most aromatic protons and carbons. The electron-withdrawing effects of the chlorine atoms, the carbonyl group, and the carboxylic acid group will shift the corresponding adjacent nuclei downfield (to higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(3,4-Dichlorobenzoyl)benzoic acid in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid | |||

| -COOH | ~13.0 (br s, 1H) | ~167 | Highly deshielded acidic proton, hydrogen-bonded to DMSO.[3] Carbonyl carbon of an acid.[4][5] |

| C-COOH | N/A | ~132 | Quaternary carbon attached to the electron-withdrawing carboxyl group. |

| Benzoyl Ketone | |||

| C=O | N/A | ~195 | Ketone carbonyl carbon, typically more downfield than an acid carbonyl. |

| Benzoic Acid Ring | |||

| H-3/H-6 | 7.6 - 8.1 (m, 2H) | ~128 - 134 | Aromatic protons influenced by the ortho/para directing carboxyl group and meta directing benzoyl group. |

| H-4/H-5 | 7.5 - 7.8 (m, 2H) | ~128 - 134 | Aromatic protons with complex coupling. |

| Dichlorophenyl Ring | |||

| H-2' | ~7.9 (d, 1H) | ~131 | Ortho to the carbonyl group, expected to be a doublet. |

| H-5' | ~7.8 (d, 1H) | ~132 | Ortho to a chlorine and meta to the carbonyl, expected to be a doublet. |

| H-6' | ~7.6 (dd, 1H) | ~129 | Coupled to both H-2' and H-5', expected to be a doublet of doublets. |

| C-Cl | N/A | ~132, ~137 | Carbons directly attached to chlorine atoms, deshielded. |

Note: The aromatic region (7.5-8.1 ppm) will likely show complex, overlapping multiplets. 2D NMR techniques like COSY and HSQC would be required for definitive assignment.

Visualization: NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Following the detailed structural mapping by NMR, IR spectroscopy serves as a rapid and highly effective confirmation of the key functional groups present in the molecule. Its power lies in identifying specific covalent bonds based on their unique vibrational frequencies.

Expertise & Rationale

For 2-(3,4-Dichlorobenzoyl)benzoic acid, IR is expected to provide definitive evidence for two types of carbonyl groups (ketone and carboxylic acid) and the hydroxyl group of the acid. A particularly diagnostic feature is the O-H stretching band of the carboxylic acid, which is typically very broad (spanning ~2500-3300 cm⁻¹) due to extensive hydrogen bonding in the solid state or concentrated solutions.[6][7] This broad absorption often partially overlaps with the aromatic and aliphatic C-H stretches. The presence of two distinct C=O stretching frequencies would further validate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is a modern, preferred method as it requires minimal sample preparation.

-

Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad (due to H-bonding)[6] |

| 3100 - 3000 | C-H stretch | Aromatic | Medium, sharp peaks |

| ~1730 - 1690 | C=O stretch | Carboxylic Acid | Strong, sharp |

| ~1680 - 1660 | C=O stretch | Aryl Ketone | Strong, sharp (slightly lower frequency than acid C=O due to conjugation) |

| ~1600, ~1475 | C=C stretch | Aromatic Rings | Medium to strong, sharp |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |

| ~850 - 750 | C-Cl stretch | Aryl Halide | Medium to strong |

Visualization: IR Functional Group Correlation

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For halogenated molecules like 2-(3,4-Dichlorobenzoyl)benzoic acid, it offers an additional layer of confirmation through the characteristic isotopic pattern of chlorine.

Expertise & Rationale

The molecular formula is C₁₄H₈Cl₂O₃, with a monoisotopic mass of 293.985 Da.[8] High-Resolution Mass Spectrometry (HRMS) can measure this mass to within a few parts per million, providing an unambiguous elemental formula. The most crucial diagnostic feature, however, will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks:

-

M peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 100:65:10, a highly recognizable pattern that confirms the presence of exactly two chlorine atoms.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often producing the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Data Acquisition (Negative Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in negative ion mode, scanning a mass range that includes the expected m/z of the deprotonated molecule (e.g., m/z 100-500).

-

The instrument's software will be used to calculate the elemental formula from the accurate mass of the observed ion.

-

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data (Negative Ion ESI)

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern (Relative Intensity) | Inferred Formula |

| [M-H]⁻ | 292.9778 | m/z 292.98 (100%) | C₁₄H₇³⁵Cl₂O₃ |

| m/z 294.97 (65%) | C₁₄H₇³⁵Cl³⁷ClO₃ | ||

| m/z 296.97 (10%) | C₁₄H₇³⁷Cl₂O₃ |

Visualization: Mass Spectrometry Workflow

Caption: General workflow for ESI-Mass Spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. While less structurally definitive than NMR or MS, it is a valuable technique for characterizing the chromophores present.

Expertise & Rationale

The molecule contains two aromatic rings conjugated with carbonyl groups. These constitute a significant chromophore that is expected to absorb UV radiation, leading to π→π* transitions. The exact position of the maximum absorbance (λ_max) can be influenced by the solvent environment. Polar solvents can interact with the ground and excited states of the molecule, often causing a slight shift in the λ_max. For benzoic acid itself, characteristic absorption bands are observed around 230 nm and 270-280 nm. The extended conjugation and substitution in our target molecule are expected to cause a bathochromic (red) shift to longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a precisely known concentration (e.g., 0.01 mg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a blank spectrum).

-

Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance from approximately 400 nm down to 200 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Predicted UV-Vis Data

Table 4: Predicted UV-Vis Absorption Data in Ethanol

| Predicted λ_max | Electronic Transition | Chromophore |

| ~240-260 nm | π → π | Benzoyl system |

| ~280-310 nm | π → π | Extended conjugated system |

Note: A less intense n→π transition from the carbonyl groups may also be observable.*

Visualization: Principle of UV-Vis Spectroscopy

Caption: The fundamental principle of UV-Vis absorption spectroscopy.

Conclusion: An Integrated and Self-Validating Approach

The true power of spectroscopic characterization lies not in a single technique, but in the confluence of data from multiple, orthogonal methods. The workflow presented in this guide constitutes a self-validating system for the structural confirmation of 2-(3,4-Dichlorobenzoyl)benzoic acid.

The process is logical and hierarchical. NMR establishes the detailed carbon-hydrogen framework. IR provides rapid and definitive confirmation of the essential functional groups predicted by the NMR data. High-resolution mass spectrometry validates the elemental composition derived from the structure and, crucially, confirms the presence of the two chlorine atoms through their unique isotopic signature. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system, providing data consistent with the proposed structure. When combined, these techniques leave no ambiguity as to the identity and purity of the molecule.

Visualization: Integrated Spectroscopic Analysis

Caption: Integrated analysis confirms the target structure.

References

-

World Journal of Pharmaceutical Research. (2019). SYNTHESIS OF 2-(3,4-DICHLORO-BENZOYL)-BENZOIC ACID HYDRAZIDE DERIVATIVES AND ASSESSMENT OF ANTIMICROBIAL EFFICACY AGAINST E. COLI AND B. SUBTILIS. Available at: [Link]

-

Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. (2024). Innovative Techniques in Agriculture. Available at: [Link]

-

PubChem. (n.d.). 2-(3,4-Dichlorobenzoyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

-

Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Available at: [Link]

-

Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dichloro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. 2-(3,4-Dichlorobenzoyl)benzoic acid | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 2-(3,4-Dichlorophenyl)benzoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dichlorophenyl)benzoic Acid

Foreword: A Molecule-Centric Approach to Preformulation

In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific investigation. The success of this journey hinges on a deep understanding of the active pharmaceutical ingredient's (API) intrinsic characteristics. The ability to deliver a drug safely and effectively is fundamentally governed by its physicochemical properties.[1] These properties—spanning from solid-state characteristics to solution behavior—dictate everything from bioavailability and stability to the design of the final dosage form.[2][3]

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. As a structural motif present in various research programs, understanding its profile is critical for any scientist aiming to advance similar compounds. We will move beyond a mere listing of data points, delving into the causality behind experimental choices and presenting field-proven protocols. This document is designed for the discerning researcher, offering not just data, but a validated framework for its acquisition and interpretation.

Molecular Identity and Structure

The foundational step in any physicochemical characterization is the unambiguous confirmation of the molecule's identity and structure.[2] All subsequent data is meaningless without this cornerstone of analysis.

IUPAC Name: this compound CAS Number: 916849-01-9 Synonyms: 3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid

The molecular structure reveals a biphenyl scaffold, a common feature in medicinal chemistry, with a carboxylic acid group conferring acidic properties and a dichlorinated phenyl ring influencing lipophilicity and electronic properties.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | [] |

| Molecular Weight | 267.11 g/mol | [] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | [] |

| InChI Key | FVPONOIRLZMLAB-UHFFFAOYSA-N | [] |

Solid-State Characterization: Crystallinity and Thermal Stability

The solid-state form of an API profoundly impacts its stability, dissolution rate, and manufacturability. Characterizing the crystalline structure and thermal behavior is therefore a non-negotiable step in preformulation.

Absolute Structure Determination via X-ray Crystallography

Expertise & Rationale: To definitively determine the three-dimensional arrangement of atoms and confirm the molecular structure, single-crystal X-ray diffraction is the unequivocal gold standard.[5] This technique provides precise measurements of bond lengths, angles, and intermolecular interactions, which are crucial for understanding potential polymorphism and for computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): The formation of a high-quality single crystal is the most critical and self-validating part of the process. A crystal suitable for diffraction must be sufficiently large (>0.1 mm in all dimensions) and free of significant defects.[6][7]

-

Prepare a supersaturated solution of this compound in a suitable solvent system (e.g., ethanol/water, acetone).

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to encourage gradual crystal growth.[8] The slow, controlled nature of this step is designed to achieve a highly ordered, single lattice.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal in a cryostream (typically 100 K) to minimize thermal vibration and radiation damage.

-

Position the crystal in a monochromatic X-ray beam.[7]

-

Rotate the crystal and collect the diffraction pattern (reflections) using an area detector like a CCD or pixel detector.[7] The unique pattern of reflections is a direct consequence of the crystal's internal structure.

-

-

Structure Solution and Refinement:

-

Integrate the reflection intensities and perform data reduction.

-

Solve the "phase problem" using direct methods, which are highly effective for small molecules.[7]

-

Build an initial molecular model based on the resulting electron density map.

-

Refine the model against the experimental data to achieve the final, high-resolution atomic structure.

-

Caption: Workflow for 3D structure determination by X-ray crystallography.

Thermal Behavior by TGA/DSC

Expertise & Rationale: Understanding a compound's thermal properties is vital for determining its purity, stability, and compatibility with excipients.[9] Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is a highly efficient method.[10] TGA measures mass changes with temperature, identifying decomposition points or loss of solvates, while DSC measures heat flow, revealing melting points, glass transitions, and polymorphic transitions.[11][12]

Experimental Protocol: Simultaneous TGA-DSC Analysis

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow using certified reference materials (e.g., Indium for temperature and enthalpy). This ensures the trustworthiness of the measurements.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Analysis Conditions:

-

Place the pan in the simultaneous TGA-DSC analyzer.

-

Purge the furnace with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a point beyond any expected transitions (e.g., 300 °C).

-

-

Data Interpretation:

-

TGA Curve: Analyze the plot of mass vs. temperature. A sharp drop in mass indicates decomposition. The absence of mass loss before the melting point suggests an unsolvated, stable compound.

-

DSC Curve: Analyze the plot of heat flow vs. temperature. A sharp endothermic peak indicates the melting point (Tₘ). The onset temperature of this peak is typically reported as the melting point.

-

Caption: Workflow for simultaneous TGA-DSC thermal analysis.

Solution Properties: pKa and Lipophilicity

The behavior of a drug in the physiological environment is governed by its solution properties, primarily its ionization state (pKa) and its affinity for lipid vs. aqueous environments (LogP).

Ionization Constant (pKa) by Potentiometric Titration

Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized. This parameter is a master variable controlling solubility, absorption, distribution, and elimination. For an acidic compound like this compound, the pKa dictates its charge state in the stomach (low pH) versus the intestine (higher pH). Potentiometric titration is the benchmark method for pKa determination due to its accuracy and direct measurement principle.[13][14][15]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to bracket the expected pKa.[13]

-

Sample Preparation:

-

Accurately prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often a co-solvent system (e.g., methanol/water) for sparingly soluble compounds.

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl to ensure consistent activity coefficients.[13]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acids.[13]

-

-

Titration:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acid) using an auto-buret.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[13] At this point, the concentrations of the protonated and deprotonated species are equal, and pH = pKa.

-

Caption: Logical process for pKa determination via potentiometric titration.

Lipophilicity (LogP) by Shake-Flask Method

Expertise & Rationale: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ability to cross biological membranes. It is a key component of drug-likeness assessments like Lipinski's Rule of 5.[16][17] The octanol-water partition coefficient (LogP) is the standard measure, and the shake-flask method, while labor-intensive, is considered the "gold standard" for its direct and accurate measurement.[17][18]

Experimental Protocol: Shake-Flask Method

-

Phase Pre-saturation (Self-Validating Step):

-

Mix equal volumes of 1-octanol and a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4, to determine LogD, which is more physiologically relevant for ionizable compounds).[16][17]

-

Shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the layers. This critical step prevents volume changes during the actual experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated octanol.

-

Add a precise volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The concentration should be chosen to be within the linear range of the analytical method.

-

Shake the vial at a constant temperature for a set period (e.g., 2-4 hours) to allow partitioning to reach equilibrium.

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Caption: Experimental workflow for LogP determination by the shake-flask method.

Purity Determination by HPLC

Expertise & Rationale: API purity is a critical quality attribute that directly impacts safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[19] A reverse-phase method using a C18 column is ideal for separating a moderately nonpolar compound like this compound from potential impurities. A gradient elution provides robust separation power for a wide range of potential related substances.[20]

Experimental Protocol: Reverse-Phase HPLC Purity Method

-

System and Reagents:

-

HPLC system equipped with a UV detector, autosampler, and gradient pump.

-

Stationary Phase: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm (or determined by UV scan).[20]

-

Injection Volume: 10 µL.

-

Gradient Program: A typical gradient might run from 60% A / 40% B to 10% A / 90% B over 15 minutes, followed by a hold and re-equilibration. This ensures elution of both polar and non-polar impurities.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

-

-

Data Analysis:

-

Integrate the chromatogram to determine the peak area of the main component and any impurities.

-

Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 . This method assumes all components have a similar response factor at the detection wavelength.

-

Summary of Physicochemical Properties

The following table consolidates the key physicochemical parameters for this compound. Values marked with an asterisk (*) are estimates based on related compounds or require experimental determination as outlined in this guide.

Table 2: Physicochemical Data Summary

| Parameter | Value / Method | Rationale / Significance |

| Melting Point (Tₘ) | To be determined via DSC | Indicator of purity, lattice energy, and solid-state stability. |

| pKa | To be determined via Potentiometry | Governs solubility and absorption at different physiological pH values. |

| LogP | To be determined via Shake-Flask (Predicted ~4.8 for isomer)[21] | Predicts membrane permeability and potential for oral absorption. |

| Purity | To be determined via HPLC (>99% required for API) | Ensures safety and efficacy by minimizing presence of related substances. |

| Molecular Structure | Confirmed via X-ray Crystallography | Unambiguously defines the chemical entity being studied. |

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

-

TSI Journals. (n.d.). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

-

Spirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical and Pharmaceutical Research. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Beltran, A., et al. (2012). Development of Methods for the Determination of pKa Values. University of Antwerp. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

CD Formulation. (2023). Physical and Chemical Characterization for APIs. Labinsights. Retrieved from [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Obeidat, W. M., & Al-badarin, F. A. (2019). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Pharma Inventor Inc. (n.d.). API Physico-Chemical. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

Spataru, T., et al. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B, 73(3). Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-Dichlorophenyl)benzoic acid. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

-

IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]

-

UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

-

Tables of Derivatives. (n.d.). Retrieved from [Link]

Sources

- 1. pharmainventor.com [pharmainventor.com]

- 2. labinsights.nl [labinsights.nl]

- 3. pacelabs.com [pacelabs.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 11. tsijournals.com [tsijournals.com]

- 12. azom.com [azom.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. echemi.com [echemi.com]

- 20. longdom.org [longdom.org]

- 21. 4-(3,4-Dichlorophenyl)benzoic acid | C13H8Cl2O2 | CID 2758156 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 4-Anilinofuro[2,3-b]quinoline Core: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 4-anilinofuro[2,3-b]quinoline scaffold, a heterocyclic core of significant interest in medicinal chemistry. While the CAS number 52187-03-8 is officially registered to the chemical intermediate 2-(3,4-Dichlorobenzoyl)benzoic acid, a substantial body of scientific literature has focused on the therapeutic applications of 4-anilinofuro[2,3-b]quinoline derivatives. This guide will therefore focus on this latter class of compounds, detailing their synthesis, physicochemical properties, and, most importantly, their potent anti-inflammatory and anticancer activities. We will explore the underlying mechanisms of action, including the induction of cell cycle arrest and apoptosis in cancer cells and the inhibition of mast cell degranulation in inflammatory responses. Detailed experimental protocols for the evaluation of these biological activities are also provided to facilitate further research and development in this promising area.

Introduction and Clarification of CAS Number 52187-03-8

In the realm of chemical research and development, the unique identifier assigned by the Chemical Abstracts Service (CAS) is paramount for the unambiguous identification of a chemical substance. CAS number 52187-03-8 is officially assigned to 2-(3,4-Dichlorobenzoyl)benzoic acid [1][2][3]. This compound is primarily utilized as a chemical intermediate in organic synthesis[4].

However, a significant and compelling body of research has emerged focusing on a structurally distinct class of compounds, the 4-anilinofuro[2,3-b]quinoline derivatives, which have demonstrated significant potential as therapeutic agents. Given the depth of scientific inquiry into the biological activities of this furoquinoline core, this guide will pivot to an in-depth exploration of this scaffold. This decision is predicated on providing a resource of greater practical utility to researchers and drug development professionals who are likely more interested in the therapeutic applications of novel chemical entities.

The 4-anilinofuro[2,3-b]quinoline core is a planar, tricyclic heterocyclic system that has proven to be a privileged scaffold in the design of bioactive molecules, exhibiting potent anticancer and anti-inflammatory properties[5][6][7][8]. The strategic functionalization of this core has led to the development of derivatives with improved efficacy, selectivity, and pharmacokinetic profiles[7][9].

Physicochemical Properties of the 4-Anilinofuro[2,3-b]quinoline Core

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For the purposes of this guide, we will focus on a representative and well-studied derivative, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone .

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄N₂O₂ | [3][10] |

| Molecular Weight | 302.33 g/mol | [3] |

| Appearance | Solid | [1] |

| Solubility | DMSO: 12 mg/mL | [3] |

| Storage Temperature | -20°C | [3] |

It is important to note that modifications to the core structure, such as the addition of solubilizing groups, can significantly alter these properties. For instance, the conversion of the ketone to an O-2-aminoethyloxime derivative and subsequent formation of its hydrochloride salt dramatically increases water solubility and oral bioavailability[7][9].

Synthesis of the 4-Anilinofuro[2,3-b]quinoline Scaffold

The synthesis of 4-anilinofuro[2,3-b]quinoline derivatives is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is a 3,4-dichlorofuro[2,3-b]quinoline, which is then reacted with a variety of substituted anilines to introduce diversity at the 4-position[5].

A generalized synthetic scheme is presented below:

Caption: General synthetic route to 4-anilinofuro[2,3-b]quinoline derivatives.

Anticancer Activity of 4-Anilinofuro[2,3-b]quinoline Derivatives

A significant body of research has demonstrated the potent cytotoxic effects of 4-anilinofuro[2,3-b]quinoline derivatives against a wide range of cancer cell lines[6][7][8]. One of the most potent derivatives identified is 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, with a mean GI50 value of 0.025 microM across the NCI's 60 cancer cell line panel[6].

Mechanism of Action: Induction of G2/M Cell Cycle Arrest and Apoptosis

The anticancer activity of these compounds is largely attributed to their ability to induce cell cycle arrest at the G2/M phase, followed by the induction of apoptosis[7][9].

G2/M Cell Cycle Arrest: The transition from the G2 phase to mitosis is a critical checkpoint in the cell cycle, ensuring that DNA is fully replicated and undamaged before cell division. 4-Anilinofuro[2,3-b]quinoline derivatives have been shown to disrupt this checkpoint, preventing cancer cells from entering mitosis and ultimately leading to cell death[7][9]. The precise molecular targets within the G2/M checkpoint machinery are still under investigation, but likely involve the modulation of cyclin-dependent kinase (CDK) activity, such as the Cyclin B-cdc2 (CDK1) complex[4][11][12].

Caption: Proposed mechanism of G2/M cell cycle arrest by 4-anilinofuro[2,3-b]quinolines.

Apoptosis Induction: Following cell cycle arrest, these compounds trigger programmed cell death, or apoptosis. This is often mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Key events include the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis[1][13]. Some quinoline derivatives have been shown to induce apoptosis through the activation of caspases-9 and -3[7].

Caption: Apoptosis induction pathways activated by 4-anilinofuro[2,3-b]quinolines.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well sterile microplates

-

4-Anilinofuro[2,3-b]quinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-anilinofuro[2,3-b]quinoline derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity of 4-Anilinofuro[2,3-b]quinoline Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Certain 4-anilinofuro[2,3-b]quinoline derivatives have demonstrated potent anti-inflammatory activity by inhibiting the degranulation of mast cells and neutrophils[5].

Mechanism of Action: Inhibition of Mast Cell Degranulation

Mast cells are key effector cells in allergic and inflammatory responses. Upon activation, they release a plethora of pro-inflammatory mediators, including histamine and proteases, stored in their granules. 4-Anilinofuro[2,3-b]quinoline derivatives have been shown to inhibit this degranulation process, thereby mitigating the inflammatory cascade[5]. The signaling pathway leading to mast cell degranulation is complex, often initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI). This triggers a signaling cascade involving protein tyrosine kinases (PTKs), leading to an increase in intracellular calcium and subsequent granule fusion with the plasma membrane[5][14]. The furoquinoline derivatives likely interfere with one or more steps in this pathway.

Caption: Inhibition of the mast cell degranulation pathway by 4-anilinofuro[2,3-b]quinolines.

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

The release of the granular enzyme β-hexosaminidase is a reliable marker of mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3)

-

Complete medium for mast cells

-

Dinitrophenyl-human serum albumin (DNP-HSA) for sensitization

-

Anti-DNP IgE

-

Tyrode's buffer

-

4-Anilinofuro[2,3-b]quinoline derivative stock solution (in DMSO)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

Triton X-100 (for cell lysis)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Sensitization: Seed mast cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.

-

Washing: Wash the cells three times with Tyrode's buffer to remove unbound IgE.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the 4-anilinofuro[2,3-b]quinoline derivative for 1 hour at 37°C.

-

Stimulation: Induce degranulation by adding DNP-HSA to the wells. Include a positive control (DNP-HSA without inhibitor) and a negative control (buffer only).

-

Reaction Termination: Stop the degranulation reaction by placing the plate on ice.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

β-Hexosaminidase Assay:

-

In a new 96-well plate, add a portion of the supernatant to wells containing the pNAG substrate solution.

-

To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate with Triton X-100 and add a portion of the lysate to wells with the substrate.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release in the lysed cells. Determine the IC₅₀ value for the inhibition of degranulation.

Conclusion and Future Directions

The 4-anilinofuro[2,3-b]quinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core have demonstrated potent anticancer and anti-inflammatory activities, with well-defined mechanisms of action. The induction of G2/M cell cycle arrest and apoptosis in cancer cells, and the inhibition of mast cell degranulation, highlight the potential of these compounds to address significant unmet medical needs.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the 4-anilinofuro[2,3-b]quinoline core to enhance potency, selectivity, and drug-like properties.

-

Target Identification: Elucidation of the specific molecular targets of these compounds within the relevant signaling pathways to enable rational drug design.

-

In Vivo Efficacy: Evaluation of the most promising derivatives in preclinical animal models of cancer and inflammatory diseases to assess their therapeutic potential in a physiological context.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates to ensure their suitability for clinical development.

The continued exploration of the 4-anilinofuro[2,3-b]quinoline scaffold holds great promise for the discovery of next-generation therapies for cancer and inflammatory disorders.

References

-

Chen, Y. C., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(1), 123-130. [Link]

-

Chern, J. W., et al. (2004). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Journal of Medicinal Chemistry, 47(10), 2527-2535. [Link]

-

Janecka, A., et al. (2020). Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. Chemico-Biological Interactions, 320, 109005. [Link]

-

Li, W. T., et al. (2011). Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers. Journal of Medicinal Chemistry, 54(13), 4446-4461. [Link]

-

Pharmaffiliates. (n.d.). 2-(3,4-Dichlorobenzoyl)benzoic Acid. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-(Furo(2,3-b)quinolin-4-ylamino)phenyl)ethanone. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-(3,4-Dichlorobenzoyl)benzoic acid. Retrieved January 18, 2026, from [Link]

-

Paeoniflorin inhibits degranulation of mast cells through suppressing the cGAS/STING signaling pathway. (2022). ResearchGate. [Link]

-

Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved January 18, 2026, from [Link]

-

Argonix. (n.d.). 2-(3,4-Dichlorobenzoyl)benzoic acid. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). G2-M DNA damage checkpoint. Retrieved January 18, 2026, from [Link]

-

Sharma, S., et al. (2012). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 17(5), 5035-5047. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 18, 2026, from [Link]

-

JoVE. (2025). Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. Retrieved January 18, 2026, from [Link]

-

Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current Protocols in Immunology. [Link]

-

A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand. (2011). PubMed. [Link]

-

Inhibition of mast cell degranulation by a chimeric toxin containing a novel phosphatidylinositol-3,4,5-triphosphate phosphatase. (2009). PubMed. [Link]

-

IgE-Induced Mast Cell Activation Is Suppressed by Dihydromyricetin through the Inhibition of NF-κB Signaling Pathway. (2021). MDPI. [Link]

-

[Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives]. (2005). PubMed. [Link]

-

Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2021). Taylor & Francis Online. [Link]

-

Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. (2022). Asian Pacific Journal of Cancer Prevention. [Link]

-

The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum. (2016). Oncotarget. [Link]

-

G2/M cell cycle arrest in the life cycle of viruses. (2007). Journal of General Virology. [Link]

-

A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. (2013). Journal of Visualized Experiments. [Link]

-

Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist. (2022). Frontiers in Immunology. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 18, 2026, from [Link]

-

Assay Guidance Manual. (2013). Cell Viability Assays. Retrieved January 18, 2026, from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved January 18, 2026, from [Link]

-

Protocols.io. (2025). Detecting degranulation via hexosaminidase assay. Retrieved January 18, 2026, from [Link]

-

MOLBASE. (n.d.). (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-3-(dimethylamino)propyl oxime. Retrieved January 18, 2026, from [Link]

-

Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. (2002). PubMed. [Link]

-

Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. (2009). ResearchGate. [Link]

-

PubChem. (n.d.). 1-[4-(2-Quinolinyl)phenyl]ethanone. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. Retrieved January 18, 2026, from [Link]

Sources

- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-[4-(FURO[2,3-B]QUINOLIN-4-YLAMINO)PHENYL]ETHANONE CAS#: [m.chemicalbook.com]

- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 5. Inhibition of mast cell degranulation by a chimeric toxin containing a novel phosphatidylinositol-3,4,5-triphosphate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmgood.com [abmgood.com]

- 7. [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(4-(Furo(2,3-b)quinolin-4-ylamino)phenyl)ethanone | C19H14N2O2 | CID 404353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 12. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 13. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unlocking the Biological Potential of Dichlorinated Benzoic Acid Isomers: A Structure-Activity Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated benzoic acids represent a fascinating class of small molecules whose biological activities are profoundly dictated by the seemingly subtle placement of two chlorine atoms on a benzene ring. These six isomers, while structurally similar, exhibit a diverse and often potent range of effects, from selective herbicidal action to antimicrobial and potential therapeutic properties. This technical guide provides an in-depth exploration of the biological landscape of these isomers. We will move beyond a simple cataloging of effects to dissect the underlying structure-activity relationships (SAR), provide detailed, field-tested experimental protocols for their evaluation, and offer a comparative analysis to guide future research and development. This document is structured to serve as a practical and authoritative resource, grounding key mechanistic claims in robust scientific literature.

Introduction: The Significance of Isomeric Specificity

Benzoic acid is a fundamental scaffold in organic chemistry and pharmacology. The addition of halogen atoms, particularly chlorine, drastically alters its physicochemical properties—lipophilicity, electronic distribution (pKa), and steric profile—which in turn governs its interaction with biological targets. For dichlorinated benzoic acids, the specific substitution pattern (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-) is not a trivial detail; it is the primary determinant of biological function. These compounds are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes[1][2][3][4]. For instance, 2,3-dichlorobenzoic acid is an intermediate for the anticonvulsant drug lamotrigine, highlighting its pharmaceutical relevance[5][6][7]. This guide will systematically unpack the biological activities associated with these isomers, providing a framework for their rational application in research and development.

Comparative Physicochemical Properties of Dichlorinated Benzoic Acid Isomers

The biological activity of a compound is inextricably linked to its physical and chemical properties. The position of the electron-withdrawing chlorine atoms influences the acidity (pKa) of the carboxylic group and the overall lipophilicity (LogP) of the molecule, which affects membrane permeability and target binding.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (approx.) |

| 2,3-DCBA | 50-45-3 | C₇H₄Cl₂O₂ | 191.01 | 169 | 2.9 |

| 2,4-DCBA | 50-84-0 | C₇H₄Cl₂O₂ | 191.01 | 157-160 | 3.1 |

| 2,5-DCBA | 50-79-3 | C₇H₄Cl₂O₂ | 191.01 | 151-154 | 3.1 |

| 2,6-DCBA | 50-30-6 | C₇H₄Cl₂O₂ | 191.01 | 140-143 | 2.1 |

| 3,4-DCBA | 51-44-5 | C₇H₄Cl₂O₂ | 191.01 | 201-203 | 3.8 |

| 3,5-DCBA | 51-36-5 | C₇H₄Cl₂O₂ | 191.01 | 184-187 | 3.5 |

Data compiled from various sources, including PubChem and commercial supplier data sheets.[4][7][8][9][10][11][12][13][14]

Expert Insight: The 2,6-DCBA isomer is a significantly stronger acid due to the ortho effect, where both chlorine atoms flank the carboxylic acid group, providing strong inductive electron withdrawal and steric hindrance that affects solvation of the carboxylate anion. This unique property can dramatically alter its biological target engagement compared to other isomers.

Key Biological Activities & Structure-Activity Relationships (SAR)

The dichlorinated benzoic acid isomers exhibit a spectrum of biological activities, primarily concentrated in plant growth regulation and antimicrobial effects. The potential for other therapeutic applications is an active area of investigation.[15]

Herbicidal and Plant Growth Regulatory Activity: The Auxin Mimicry Hypothesis

The most well-documented biological activity for this class of compounds is their role as synthetic auxins.[16][17] Natural auxin, indole-3-acetic acid (IAA), is a master regulator of plant growth.[18] Synthetic auxins mimic IAA, but their enhanced stability leads to uncontrolled, disorganized growth and ultimately, phytotoxicity in susceptible (typically broadleaf) plants.[17][19]

Mechanism of Action: Synthetic auxins bind to the TIR1/AFB family of F-box protein receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes that drive processes like cell elongation, division, and ethylene production to phytotoxic levels.[19]

Caption: Auxin mimicry pathway of dichlorinated benzoic acids.

Isomer-Specific Activity (SAR):

-

2,4-Dichlorobenzoic Acid (2,4-DCBA): This isomer is structurally related to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and serves as a chemical intermediate in its synthesis.[20][21] Its auxin-like properties are well-established.

-

2,5-Dichlorobenzoic Acid (2,5-DCBA): This isomer is a key intermediate in the synthesis of the herbicide chloramben (3-amino-2,5-dichlorobenzoic acid).[3][22] Its methyl ester is also noted as a plant growth regulator and fungicide.[23]

-